molecular formula C13H17ClN2S B13598572 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 2803861-75-6

5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B13598572
CAS No.: 2803861-75-6
M. Wt: 268.81 g/mol
InChI Key: DHBJPLZMCQDINX-UHFFFAOYSA-N
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Description

5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a methyl group at the 5th position and a trimethylphenyl group at the 4th position of the thiazole ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, organic solvents, and catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-phenylthiazole: Similar structure but lacks the trimethylphenyl group.

    2-Amino-4-methylthiazole: Similar structure but lacks the trimethylphenyl group and has an amino group at the 2nd position.

    5-Methyl-4-phenylthiazole: Similar structure but lacks the trimethylphenyl group.

Uniqueness

5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the trimethylphenyl group, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

2803861-75-6

Molecular Formula

C13H17ClN2S

Molecular Weight

268.81 g/mol

IUPAC Name

5-methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2S.ClH/c1-7-5-9(3)11(6-8(7)2)12-10(4)16-13(14)15-12;/h5-6H,1-4H3,(H2,14,15);1H

InChI Key

DHBJPLZMCQDINX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(SC(=N2)N)C)C.Cl

Origin of Product

United States

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